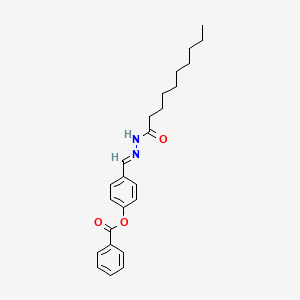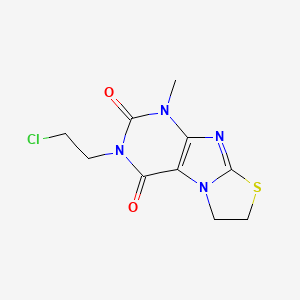![molecular formula C14H14N2O2S B11981766 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone CAS No. 119730-08-4](/img/structure/B11981766.png)
2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone is a chemical compound with the molecular formula C14H14N2O2S This compound is known for its unique structure, which includes a pyrimidine ring substituted with a hydroxy and methyl group, and a thioether linkage to a methylphenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone typically involves the reaction of 4-hydroxy-6-methyl-2-mercaptopyrimidine with 1-(4-methylphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group on the pyrimidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone
- 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
- 2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone
Uniqueness
2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a thioether linkage. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
119730-08-4 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14N2O2S/c1-9-3-5-11(6-4-9)12(17)8-19-14-15-10(2)7-13(18)16-14/h3-7H,8H2,1-2H3,(H,15,16,18) |
InChI Key |
MOTHRYMOGCLAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-5-benzyl-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11981686.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11981694.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11981696.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11981715.png)
![2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11981723.png)
![2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11981724.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11981731.png)
![4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11981734.png)
![N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide](/img/structure/B11981751.png)



